2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone
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Overview
Description
The compound “2-[2-(3-bromophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone” is a quinazolinone derivative . Quinazolinones are heterocyclic compounds that have a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core with a bromophenyl vinyl group at the 2-position and a methylphenyl group at the 3-position . Further structural analysis would require more specific information or computational modeling.Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions. For instance, they can interact with various reagents, undergo oxidation and reduction, and participate in cycloaddition reactions . The specific reactivity of this compound would depend on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. This compound has a molecular weight of 403.3 g/mol . Other properties such as melting point, boiling point, and density were not found in the available literature.Mechanism of Action
The mechanism of action of quinazolinones can vary depending on their structure and the biological system they interact with. They have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The specific mechanism of action for this compound is not provided in the available literature.
Future Directions
Properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O/c1-16-7-2-5-12-21(16)26-22(14-13-17-8-6-9-18(24)15-17)25-20-11-4-3-10-19(20)23(26)27/h2-15H,1H3/b14-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDVMZJMZGJMI-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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